molecular formula C12H17NO3 B12992525 (R)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate

(R)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate

Cat. No.: B12992525
M. Wt: 223.27 g/mol
InChI Key: LLULPFIHXOAWGA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is a chiral compound with significant potential in various scientific fields. This compound features a complex structure that includes an amino group, a methoxyethyl group, and a phenylacetate moiety. Its unique configuration and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of a suitable precursor with an amine to introduce the amino group.

    Methoxyethyl Group Introduction:

    Phenylacetate Formation: The final step involves the esterification of the intermediate with phenylacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of ®-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

®-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and drug development applications.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate: The enantiomer of the compound with different stereochemistry.

    Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate: The racemic mixture containing both enantiomers.

Uniqueness

®-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This uniqueness makes it valuable for targeted research and applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-[4-[(1R)-1-amino-2-methoxyethyl]phenyl]acetate

InChI

InChI=1S/C12H17NO3/c1-15-8-11(13)10-5-3-9(4-6-10)7-12(14)16-2/h3-6,11H,7-8,13H2,1-2H3/t11-/m0/s1

InChI Key

LLULPFIHXOAWGA-NSHDSACASA-N

Isomeric SMILES

COC[C@@H](C1=CC=C(C=C1)CC(=O)OC)N

Canonical SMILES

COCC(C1=CC=C(C=C1)CC(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.